β-葡糖胺,四乙酸盐,盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glucosamine is a naturally occurring amino sugar, in which a hydroxyl group of glucose is replaced with an amino group . It is an important part of the polysaccharides chitin and chitosan and is highly hydrophilic . Glucosamine is a natural compound found in cartilage — the tough tissue that cushions joints .

Synthesis Analysis

Glucosamine is usually produced from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc). Enzymatic catalysis is thus a specific pathway for production of GlcN where chitin can be directly hydrolyzed to GlcN . In industry, GlcN produced with fungal mycelium as raw materials (plant GlcN) is thought as a high-end product because of vegetarian and non-transgenosis .

科学研究应用

Biomanufacturing

Glucosamine (GlcN) is an important part of the polysaccharides chitin and chitosan and is highly hydrophilic . It is produced from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc) . The industrial production of GlcN by an enzymatic approach remains challenging .

Food Industry

GlcN has been widely used in the food industry. For example, it can be used as a nutritional supplement in food and is the fourth most commonly used dietary supplement, worldwide .

Health Care

GlcN is also used in health care. It is used in foods and sports drinks to provide a supplemental benefit to joint health .

Cosmetics

In the cosmetics industry, GlcN is used to improve skin moisture .

Pharmaceutical Industries

GlcN is an important compound required for the formation of cartilage cells and represents one of the elementary units of the cartilage matrix and joint fluid . It has been widely used in pharmaceutical industries .

Osteoarthritis Treatment

GlcN exerts chondroprotective effects and effectively reduces osteoarthritis (OA) pain and stiffness . It exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors and enhancing the synthesis of proteoglycans that retard cartilage degradation and improve joint function .

Antioxidant Properties

GlcN improves cellular redox status, reduces OA-mediated oxidative damages, scavenges free radicals, upregulates antioxidant proteins and enzyme levels, inhibits the production of reactive oxygen species, and induces autophagy to delay OA pathogenesis .

Gut Health

Recent studies have observed that oral co-administration of glucosamine hydrochloride significantly modulated nine different genera after a 14-day supplementation .

作用机制

Target of Action

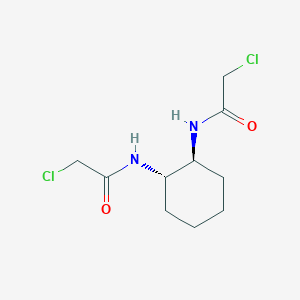

Beta-Glucosamine, tetraacetate, hydrochloride, also known as (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride, primarily targets the articular tissues such as cartilage, synovial membrane, and subchondral bone . These tissues play a crucial role in joint health and function.

Mode of Action

The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans , which are essential components of cartilage . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of proteoglycans that retard cartilage degradation and improve joint function . Glucosamine exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 .

Pharmacokinetics

The pharmacokinetics of glucosamine involve its absorption, distribution, metabolism, and excretion (ADME). Glucosamine is absorbed in the gastrointestinal tract and distributed throughout the body, including the joints . It is metabolized in the liver and excreted through the kidneys . The bioavailability of glucosamine can vary significantly among individuals .

Result of Action

The molecular and cellular effects of glucosamine’s action include the enhancement of proteoglycan synthesis, reduction of inflammation, and improvement of cellular redox status . These effects contribute to the delay of osteoarthritis pathogenesis and the maintenance of joint health .

未来方向

Glucosamine is a promising candidate for the prevention and/or treatment of some other diseases due to its anti-oxidant and anti-inflammatory activities . More studies should be performed in order to develop a competitive enzymatic pathway using Aspergillus niger mycelium for the preparation of high-end GlcN .

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-XAWYEFCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Glucosamine, tetraacetate, hydrochloride | |

CAS RN |

10034-20-5 |

Source

|

| Record name | β-D-Glucopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Glucosamine tetraacetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)

![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)